

Application Note and Protocol for the Synthesis of 1,2-Diiodopropane

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Compound of Interest

Compound Name: 1,2-Diiodopropane

Cat. No.: B3344142

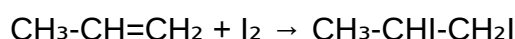
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Introduction

This document provides a detailed protocol for the synthesis of **1,2-diiodopropane**. The direct conversion of 2-iodopropane to **1,2-diiodopropane** via free-radical iodination is often impractical for preparative synthesis due to the reversibility and low thermodynamic driving force of radical iodination reactions. A more efficient and reliable method is the electrophilic addition of iodine to propene. This protocol outlines the synthesis of **1,2-diiodopropane** from propene, a method that offers high atom economy and proceeds under mild conditions. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Scheme

The overall reaction involves the electrophilic addition of molecular iodine to the double bond of propene.



Materials and Methods

Materials

- Propene (gas)
- Iodine (solid, ≥99.8%)

- Dichloromethane (CH_2Cl_2 , anhydrous, $\geq 99.8\%$)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$, solid)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask (three-necked)
- Gas inlet tube
- Condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Experimental Protocol

- Reaction Setup:
 - A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future solvent, a condenser, and a dropping funnel. The entire apparatus should be dried in an oven and assembled under a dry atmosphere (e.g., nitrogen or argon).
 - The flask is charged with iodine (25.4 g, 0.1 mol) and 100 mL of anhydrous dichloromethane.

- The flask is cooled in an ice bath to 0-5 °C with stirring.
- Addition of Propene:
 - Propene gas (4.2 g, 0.1 mol) is slowly bubbled into the stirred solution of iodine in dichloromethane over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
 - The disappearance of the purple color of iodine indicates the progress of the reaction. The addition is stopped once the color has faded to a pale yellow or colorless solution.
- Work-up:
 - The reaction mixture is allowed to warm to room temperature.
 - The solution is transferred to a separatory funnel and washed with 50 mL of 10% aqueous sodium thiosulfate solution to remove any unreacted iodine. The organic layer should become colorless.
 - The organic layer is then washed with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification:
 - The crude **1,2-diiodopropane** is purified by vacuum distillation.
 - The product is collected at the appropriate boiling point and pressure. The expected boiling point is approximately 80-82 °C at 15 mmHg.

Safety Precautions

- Propene: is an extremely flammable gas. Handle in a well-ventilated fume hood, away from ignition sources.

- Iodine: is harmful if inhaled or in contact with skin and can cause serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Dichloromethane: is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
- The reaction should be conducted under an inert atmosphere to prevent side reactions.

Data Presentation

Table 1: Reagent and Product Information

Compound	Molecular Formula	Molar Mass (g/mol)	Amount (g)	Moles (mol)	Molar Ratio
Propene	C ₃ H ₆	42.08	4.2	0.1	1.0
Iodine	I ₂	253.81	25.4	0.1	1.0
1,2-Diiodopropane	C ₃ H ₆ I ₂	295.89	-	-	-

Table 2: Physical and Spectroscopic Data for 1,2-Diiodopropane

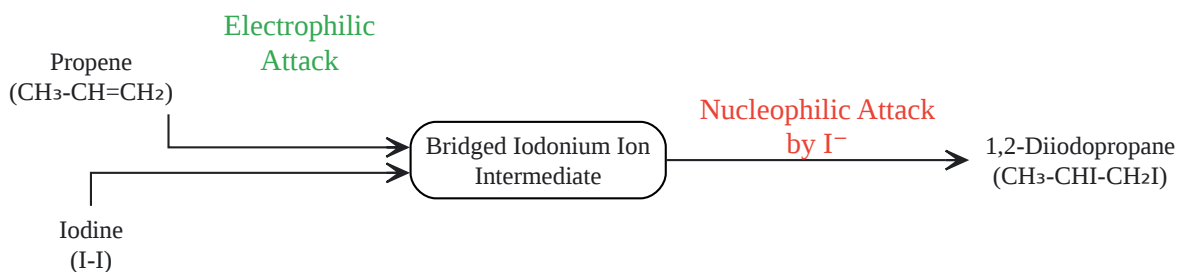
Property	Value
Physical Appearance	Colorless to pale yellow liquid
Molecular Weight	295.89 g/mol
Density	~2.5 g/mL
Boiling Point	~239 °C (estimated at atmospheric pressure), 80-82 °C at 15 mmHg
¹ H NMR (CDCl ₃)	Estimated: δ 4.3-4.5 (m, 1H, -CHI-), 3.6-3.8 (m, 2H, -CH ₂ I), 1.9-2.1 (d, 3H, -CH ₃) ppm.
¹³ C NMR (CDCl ₃)	Estimated: δ 40-45 (-CHI-), 20-25 (-CH ₃), 10-15 (-CH ₂ I) ppm.
IR (neat)	Estimated: 2970-2850 cm ⁻¹ (C-H stretch), 1450-1380 cm ⁻¹ (C-H bend), ~500 cm ⁻¹ (C-I stretch)
Mass Spectrum (EI)	Major fragments (m/z): 169 [M-I] ⁺ , 41 [C ₃ H ₅] ⁺ .

Note: NMR and IR data are estimated based on typical chemical shifts and vibrational frequencies for similar structures, as detailed experimental spectra for **1,2-diiodopropane** are not readily available in the searched literature. Actual experimental values may vary.

Visualizations

Reaction Mechanism

The reaction proceeds via an electrophilic addition mechanism. The iodine molecule is polarized by the electron-rich double bond of propene, leading to the formation of a bridged iodonium ion intermediate. Subsequent nucleophilic attack by the iodide ion (I⁻) results in the formation of **1,2-diiodopropane**.

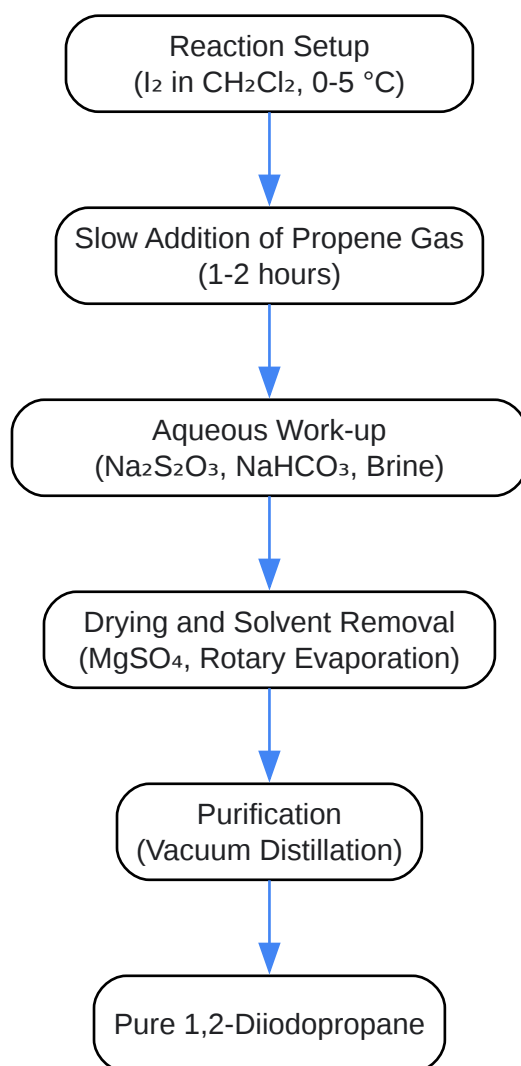


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Caption: Electrophilic addition of iodine to propene.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **1,2-diiiodopropane**.



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Caption: Workflow for the synthesis of **1,2-diiodopropane**.

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